N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

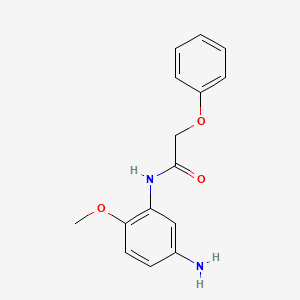

N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Allosteric Modulation of the Cannabinoid Receptor

Research into indole-2-carboxamides, which share a structural similarity with N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide, has identified their key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). These requirements include a critical chain length at the C3-position, an electron-withdrawing group at the C5-position, the length of the linker between the amide bond and the phenyl ring, and the amino substituent on the phenyl ring. This research has led to the identification of potent CB1 allosteric modulators, demonstrating significant impact on binding affinity and cooperativity, suggesting potential applications in drug development for cannabinoid-related disorders (Khurana et al., 2014).

Asymmetric Synthesis in Drug Development

The asymmetric synthesis of (S)-2-Indolinecarboxylic acid, a precursor for ACE inhibitors, demonstrates the efficiency of combining biocatalysis and homogeneous catalysis in drug synthesis. This method significantly reduces the number of steps required to produce the enantiopure product, showcasing a streamlined approach to synthesizing key pharmaceutical intermediates (de Lange et al., 2011).

Applications in Polymerization

This compound analogs have been explored for their efficiency as organocatalysts in the ring-opening polymerization of L-lactide. This application highlights their potential in the synthesis of biodegradable polymers, where control over dispersity and molecular weight is crucial. Such research indicates broader industrial applications beyond pharmaceuticals, particularly in materials science (Koeller et al., 2009).

Antimicrobial and Antituberculosis Agents

Indole-2-carboxamides have been identified as a promising class of antituberculosis agents, highlighting their potential in addressing infectious diseases. These compounds have shown improved in vitro activity compared to current standard TB drugs, demonstrating the versatility of indole derivatives in developing new therapeutic options for challenging diseases like tuberculosis (Kondreddi et al., 2013).

Mecanismo De Acción

Target of Action

N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide is a bioactive aromatic compound containing the indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.

Mode of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with its targets to induce a variety of biological responses.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely induces a variety of molecular and cellular responses.

Direcciones Futuras

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs, is necessary .

Análisis Bioquímico

Biochemical Properties

N1-(4-chlorobenzyl)indoline-1,2-dicarboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . The interaction between this compound and COX-2 involves binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . The induction of apoptosis is mediated by the activation of caspases, which are proteases that play a crucial role in the execution phase of cell apoptosis . Furthermore, this compound has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival . By modulating these pathways, the compound can affect gene expression and cellular metabolism, ultimately impacting cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, the binding of this compound to COX-2 results in enzyme inhibition, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged modulation of cell signaling pathways . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular components and the disruption of normal cellular functions. Therefore, it is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathway involves the dehydrogenation of the indoline ring to form indole derivatives, which can further undergo conjugation reactions to enhance their solubility and facilitate excretion . These metabolic processes are crucial for the compound’s elimination from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a critical role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . The localization of this compound within different subcellular compartments can influence its biochemical interactions and overall cellular effects.

Propiedades

IUPAC Name |

1-N-[(4-chlorophenyl)methyl]-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c18-13-7-5-11(6-8-13)10-20-17(23)21-14-4-2-1-3-12(14)9-15(21)16(19)22/h1-8,15H,9-10H2,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTGSUZCWGKBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)NCC3=CC=C(C=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

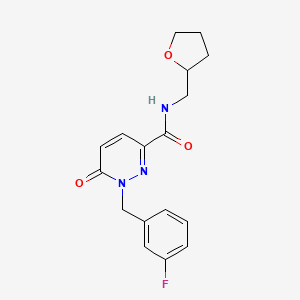

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2524426.png)

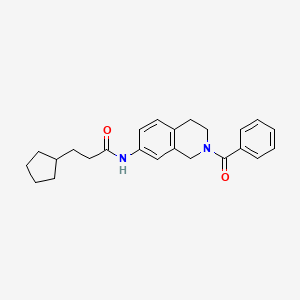

![7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2524430.png)

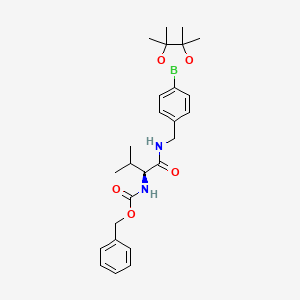

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)

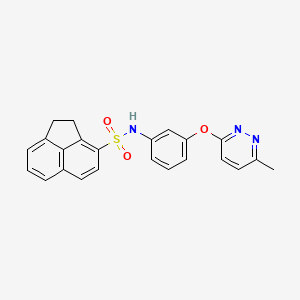

![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2524436.png)